3,4-Dibromo-6,8-difluoroquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-6,8-difluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 6,8-difluoroquinoline using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-6,8-difluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide (NaNH2), potassium thiolate (KSR), and sodium alkoxide (NaOR).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
3,4-Dibromo-6,8-difluoroquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,4-Dibromo-6,8-difluoroquinoline is primarily related to its ability to interact with biological targets such as enzymes and receptors. The compound’s bromine and fluorine atoms enhance its binding affinity and specificity towards these targets, leading to various biological effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound can inhibit key enzymes involved in cellular processes, thereby exerting its biological activity .
Comparison with Similar Compounds
- 4-Bromo-7,8-difluoroquinoline
- 4-Bromo-5,8-difluoroquinoline
- 4,8-Dibromoquinoline
- 3,4-Dichloro-5,8-difluoroquinoline
- 3,8-Dibromo-4-hydroxyquinoline
Comparison: 3,4-Dibromo-6,8-difluoroquinoline is unique due to the presence of both bromine and fluorine atoms at specific positions on the quinoline ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it offers enhanced reactivity and potential for functionalization, which is advantageous in synthetic chemistry and drug development .
Properties
IUPAC Name |
3,4-dibromo-6,8-difluoroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Br2F2N/c10-6-3-14-9-5(8(6)11)1-4(12)2-7(9)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCJXOCPUXUORV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Br)Br)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Br2F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672690 |
Source
|
Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210168-52-7 |
Source
|
Record name | 3,4-Dibromo-6,8-difluoroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50672690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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